molecular formula C16H17ClO3S B14323232 (4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride CAS No. 108965-49-7

(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride

Cat. No.: B14323232
CAS No.: 108965-49-7
M. Wt: 324.8 g/mol
InChI Key: AZUBRCWNGYDOAX-UHFFFAOYSA-M
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Description

(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride is an organic compound that features a sulfanium ion bonded to a phenyl group, which is further substituted with a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride typically involves the reaction of a phenyl sulfanium precursor with a benzyloxycarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride undergoes various chemical reactions, including:

    Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride involves its interaction with specific molecular targets. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in studying enzyme inhibition and protein modification pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[(Methoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
  • (4-{[(Ethoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride
  • (4-{[(Propoxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride

Uniqueness

(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

108965-49-7

Molecular Formula

C16H17ClO3S

Molecular Weight

324.8 g/mol

IUPAC Name

dimethyl-(4-phenylmethoxycarbonyloxyphenyl)sulfanium;chloride

InChI

InChI=1S/C16H17O3S.ClH/c1-20(2)15-10-8-14(9-11-15)19-16(17)18-12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1

InChI Key

AZUBRCWNGYDOAX-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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